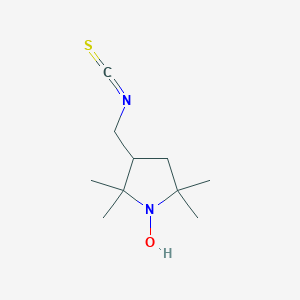
1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine
Übersicht
Beschreibung
1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine is a unique organic compound characterized by its pyrrolidine ring structure with hydroxy and isothiocyanatomethyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,5,5-tetramethylpyrrolidine.
Isothiocyanatomethylation: The isothiocyanatomethyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group (e.g., halide) is replaced by the isothiocyanate group using reagents like thiophosgene or potassium thiocyanate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reaction pathways.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the isothiocyanate group to amines.
Substitution: The isothiocyanatomethyl group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine exerts its effects involves:
Molecular Targets: The isothiocyanate group can react with nucleophilic sites in proteins and enzymes, potentially altering their function.
Pathways: It may modulate biochemical pathways related to oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
- 1-Hydroxy-3-(methylthio)-2,2,5,5-tetramethylpyrrolidine
- 1-Hydroxy-3-(chloromethyl)-2,2,5,5-tetramethylpyrrolidine
Uniqueness: 1-Hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine is unique due to its specific functional groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of the isothiocyanate group, in particular, makes it a valuable compound for biochemical studies and potential therapeutic uses.
Eigenschaften
IUPAC Name |
1-hydroxy-3-(isothiocyanatomethyl)-2,2,5,5-tetramethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c1-9(2)5-8(6-11-7-14)10(3,4)12(9)13/h8,13H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWDXCSMXGMRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)CN=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405248 | |
| Record name | ST50307181 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78140-52-0 | |
| Record name | ST50307181 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















